4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one

Catalog No.
S3080543
CAS No.
1105056-65-2
M.F
C15H19FN2O2S
M. Wt
310.39
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiper...

CAS Number

1105056-65-2

Product Name

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one

IUPAC Name

4-[4-(4-fluorophenyl)sulfanylbutanoyl]-3-methylpiperazin-2-one

Molecular Formula

C15H19FN2O2S

Molecular Weight

310.39

InChI

InChI=1S/C15H19FN2O2S/c1-11-15(20)17-8-9-18(11)14(19)3-2-10-21-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20)

InChI Key

BEIZSVDYEXUUBW-UHFFFAOYSA-N

SMILES

CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)F

Solubility

not available

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Scientific Field: Pharmacology and Oncology

Application: These compounds are studied for their antimicrobial and anticancer activities .

Method of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Scientific Field: Pharmacology

Application: This compound is studied for its antibacterial activity .

Method of Application: The two precursors 3-chloro-2-methylphenylthiourea 2 and 4-fluorophenacyl bromide 4 are reacted under Hantzsch thiazole synthesis condition to yield the new compound .

Results: The compound showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Benzyl(4-fluorophenyl)phenylphosphine oxide

Scientific Field: Material Science

Application: This compound is used to improve the flame retardancy and dielectric properties of epoxy resin .

Method of Application: BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) .

  • This compound lacks a reported origin or known applications in scientific research due to the absence of data.

Molecular Structure Analysis

  • The molecule contains a 3-methylpiperazin-2-one core, which is a piperazine ring (six-membered ring with two nitrogen atoms) with a methyl group (CH3) attached at position 3 and a ketone group (C=O) at position 2.
  • A butanoyl chain (four-carbon chain with a carbonyl group) is linked to the piperazinone core at position 4.
  • On the butanoyl chain, a thioether group (C-S-C) connects it to a 4-fluorophenyl ring. The fluorine atom is positioned at the 4th position of the phenyl ring.

Chemical Reactions Analysis

  • Due to the lack of specific research, providing details on synthesis, decomposition, or other reactions involving this compound is not possible.

Physical And Chemical Properties Analysis

  • No data exists on physical properties like melting point, boiling point, solubility, or stability.
  • There is no information available regarding the potential biological activity or mechanism of action of this compound.
  • In the absence of specific research, it's impossible to determine potential hazards associated with this compound. However, some general safety precautions can be considered due to the presence of functional groups:
    • Piperazine derivatives can exhibit various biological effects, so handling them with appropriate personal protective equipment (PPE) is advisable.
    • Aromatic fluorides can have some irritant properties, so similar precautions might be necessary for the fluorophenyl group.

Future Research Directions

  • If further research is conducted on this specific compound, it would be interesting to explore:
    • Synthesis methods and potential applications.
    • Biological activity and interaction with specific targets.
    • Physicochemical properties for a better understanding of its behavior.

XLogP3

1.8

Dates

Modify: 2023-08-18

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